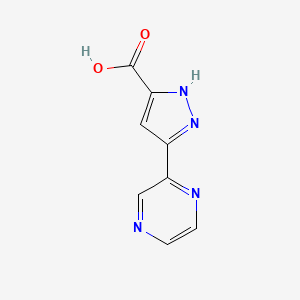

5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-pyrazin-2-yl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-3-5(11-12-6)7-4-9-1-2-10-7/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXNDMKZOCJVFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NNC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587734 | |

| Record name | 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029108-75-5 | |

| Record name | 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with a Claisen condensation to form a key β-ketoester intermediate, followed by a cyclocondensation reaction with hydrazine to yield the final pyrazole carboxylic acid.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step reaction sequence. The first step involves a Claisen condensation of 2-acetylpyrazine with diethyl oxalate to yield ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate. This intermediate is then reacted with hydrazine hydrate in a cyclocondensation reaction, forming the desired this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate

This procedure is based on the general principle of the Claisen condensation reaction.

Materials:

-

2-Acetylpyrazine

-

Diethyl oxalate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (for workup)

-

Diethyl ether (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

2-Acetylpyrazine is added dropwise to the sodium ethoxide solution at room temperature.

-

Diethyl oxalate is then added to the reaction mixture, and the solution is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a dilute aqueous acid solution (e.g., hydrochloric acid) to neutralize the base.

-

The aqueous layer is extracted with an organic solvent such as diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate.

-

Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol follows the Knorr pyrazole synthesis methodology.[1]

Materials:

-

Ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate

-

Hydrazine hydrate

-

Glacial acetic acid

Procedure:

-

A suspension of ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate is prepared in glacial acetic acid.

-

Hydrazine hydrate is added to the suspension.

-

The reaction mixture is heated to reflux. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Acetylpyrazine | C₆H₆N₂O | 122.12 | Solid |

| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | Liquid |

| Ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate | C₁₀H₁₀N₂O₄ | 222.19 | Solid |

| This compound | C₈H₆N₄O₂ | 190.16 | Solid |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized product.

Concluding Remarks

The described two-step synthesis pathway provides a reliable method for obtaining this compound. The procedures are based on well-established organic reactions, and while specific yields for the intermediate step require empirical determination, the overall synthesis is expected to be efficient. The final product's identity and purity should be confirmed using standard analytical techniques such as NMR, IR spectroscopy, mass spectrometry, and melting point analysis. This guide serves as a foundational document for researchers and professionals engaged in the synthesis of novel heterocyclic compounds for various applications in drug discovery and development.

References

An In-depth Technical Guide to 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its unique molecular architecture, featuring both a pyrazole and a pyrazine ring, makes it a versatile building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, potential applications, and synthetic considerations, based on available data.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₆N₄O₂ | [1] |

| Molecular Weight | 190.16 g/mol | [1][2] |

| CAS Number | 1029108-75-5 | [1][2] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 98% (by HPLC) | [2] |

| Melting Point | Not available | Data not found for this specific compound. |

| Boiling Point | Not available | Data not found for this specific compound. |

| Solubility | Not available | While data for the target compound is unavailable, a related compound, pyrazine-2-carboxylic acid, is soluble in water and polar organic solvents like ethanol, acetone, and DMSO, but has low solubility in non-polar solvents such as hexane and toluene[3]. Similar trends can be anticipated. |

| pKa | Not available | Data not found for this specific compound. |

| Storage | Sealed in a dry environment at 2-8°C | [2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazole and pyrazine rings, as well as the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum.

-

FT-IR: The infrared spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and various C-N and C=C stretching vibrations from the aromatic rings. For pyrazole-3-carboxylic acids, a broad band in the range of 3100-2500 cm⁻¹ (O-H stretch), and characteristic absorption bands at 1560-1460 cm⁻¹ (pyrazole ring) are typical[4].

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (190.16 g/mol ).

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and plausible synthetic route can be conceptualized based on established methods for pyrazole synthesis. A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Conceptual Synthetic Workflow

A potential synthetic pathway could involve the reaction of a pyrazinoyl-substituted 1,3-dicarbonyl compound with hydrazine hydrate. This is a variation of the Knorr pyrazole synthesis.

Caption: Conceptual workflow for the synthesis of this compound.

General Experimental Protocol for Pyrazole Carboxylic Acid Synthesis (Illustrative)

The following is a generalized protocol for the synthesis of a pyrazole carboxylic acid from an ester precursor, which would be the final step in the conceptual workflow above. Note: This is an illustrative protocol and would require optimization for the specific target compound.

-

Dissolution: Dissolve the pyrazole-5-carboxylate ester (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Hydrolysis: Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 equivalents) to the solution. Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 4-12 hours).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

-

Isolation: Stir the mixture in the ice bath for an additional 30 minutes.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are not extensively documented, the broader class of pyrazole carboxylic acid derivatives is well-known for a range of pharmacological effects, particularly as anti-inflammatory and anti-cancer agents[5].

Anti-inflammatory Activity

Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.

Caption: Hypothesized anti-inflammatory mechanism via COX-2 inhibition.

Anticancer Activity

The anticancer activity of pyrazole derivatives is often attributed to their ability to interfere with various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. These can include the inhibition of protein kinases such as mitogen-activated protein kinases (MAPK) like ERK1/2 and p38MAPK[6].

Caption: Hypothesized anticancer mechanism via MAPK pathway inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and agrochemicals. While there is a clear need for further experimental investigation to fully characterize its physicochemical properties and biological activities, the foundational knowledge of related pyrazole derivatives provides a strong basis for future research. This guide serves as a valuable resource for scientists and researchers looking to explore the potential of this intriguing molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 6. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid: A Versatile Scaffold in Drug Discovery

CAS Number: 1029108-75-5

This technical guide provides a comprehensive overview of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this pyrazole derivative. While specific experimental data for this exact compound is limited in publicly available literature, this guide leverages data from closely related pyrazole-3-carboxylic acid analogues to provide a thorough understanding of its potential.

Chemical and Physical Properties

This compound is an off-white solid that serves as a key intermediate and building block in the synthesis of more complex bioactive molecules.[1] Its chemical structure combines a pyrazole ring, a carboxylic acid group, and a pyrazine moiety, features that contribute to its potential biological activity.

| Property | Value | Source |

| CAS Number | 1029108-75-5 | [1][2][3] |

| Molecular Formula | C₈H₆N₄O₂ | [1][2][3] |

| Molecular Weight | 190.16 g/mol | [1][2] |

| Appearance | Off-white solid | [1] |

| Purity | ≥ 96% (HPLC) | [1] |

| Storage Conditions | Store at 0 - 8 °C in a dry, sealed container | [1][2] |

| MDL Number | MFCD06738985 | [1][2] |

| PubChem ID | 16740874 | [1] |

Synthesis

Representative Experimental Protocol: Synthesis of a 5-Substituted-1H-pyrazole-3-carboxylic Acid

This protocol is a representative example and may require optimization for the specific synthesis of this compound.

Step 1: Synthesis of the β-ketoester

A Claisen condensation reaction between a pyrazine-derived methyl ketone and diethyl oxalate in the presence of a base like sodium ethoxide would yield the corresponding ethyl 2,4-dioxo-4-(pyrazin-2-yl)butanoate.

Step 2: Cyclization to form the pyrazole ring

The resulting β-ketoester is then reacted with hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is typically refluxed to facilitate the cyclization and formation of the pyrazole ring, yielding ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate.

Step 3: Hydrolysis of the ester

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like ethanol or THF, followed by acidification with a mineral acid (e.g., HCl) to precipitate the desired carboxylic acid.

A generalized workflow for the synthesis of a pyrazole-3-carboxylic acid is depicted below:

Caption: Generalized synthetic workflow for this compound.

Biological Activity and Potential Applications

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The COX enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that act as mediators of inflammation. By inhibiting COX-1 and/or COX-2, pyrazole compounds can effectively reduce inflammation. The well-known nonsteroidal anti-inflammatory drug (NSAID) celecoxib, a selective COX-2 inhibitor, features a pyrazole core.

The potential anti-inflammatory mechanism of action for a pyrazole-3-carboxylic acid derivative is illustrated in the following signaling pathway:

Caption: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.

Anticancer Activity

Recent research has highlighted the potential of pyrazole derivatives as anticancer agents.[7][8][9] The anticancer activity of these compounds is often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[10] The pyrazole scaffold can be readily modified to achieve selectivity for specific kinases, making it an attractive starting point for the development of targeted cancer therapies.

The table below summarizes the in vitro anticancer activity of some representative pyrazole derivatives against various cancer cell lines. It is important to note that this data is for structurally related compounds and not for this compound itself.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | C6 (glioma) | 2.22 - 2.29 | [7] |

| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | U87 (glioblastoma) | >100 | [7] |

| Indole-linked pyrazole derivatives | HCT116 (colon) | < 23.7 | [7] |

| Indole-linked pyrazole derivatives | MCF7 (breast) | < 23.7 | [7] |

| Indole-linked pyrazole derivatives | HepG2 (liver) | < 23.7 | [7] |

| Indole-linked pyrazole derivatives | A549 (lung) | < 23.7 | [7] |

| Pyrazole benzothiazole hybrids | HT29 (colon) | 3.17 | [7] |

| Pyrazole benzothiazole hybrids | PC3 (prostate) | 6.77 | [7] |

Other Potential Applications

Beyond its potential in medicine, this compound is also of interest in the field of agricultural chemistry as a scaffold for the development of novel herbicides and pesticides.[1] Additionally, its structural features make it a candidate for applications in material science, for example, in the synthesis of metal-organic frameworks (MOFs).[2]

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the potential biological activities of a pyrazole-3-carboxylic acid derivative.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a chromogenic substrate (e.g., TMB) into a colored product in the presence of arachidonic acid. The reduction in color formation in the presence of the test compound indicates enzyme inhibition.

Procedure:

-

Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations in a buffer solution.

-

The reaction is initiated by adding arachidonic acid and a chromogenic substrate.

-

The plate is incubated at room temperature for a specified time.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength.

-

The percentage of inhibition is calculated relative to a control without the inhibitor.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

The plate is incubated for a few hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

IC₅₀ values are determined from the dose-response curve.

Conclusion

This compound is a promising heterocyclic compound with a versatile chemical structure that makes it an attractive building block for the development of new therapeutic agents and agrochemicals. Based on the extensive research on related pyrazole derivatives, this compound is predicted to possess significant anti-inflammatory and anticancer properties. Further investigation into the specific synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This technical guide provides a solid foundation for researchers to embark on such investigations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. pschemicals.com [pschemicals.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. srrjournals.com [srrjournals.com]

- 10. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its unique molecular architecture, featuring both pyrazine and pyrazole rings, presents a versatile scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the available information on its molecular structure, physicochemical properties, and potential applications, with a focus on its role as a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents. While detailed experimental data for this specific compound is limited in publicly available literature, this document consolidates the existing knowledge and provides generalized experimental approaches based on related structures.

Molecular Structure and Chemical Properties

This compound is an organic compound with the chemical formula C₈H₆N₄O₂ and a molecular weight of 190.16 g/mol .[1] The molecule consists of a pyrazole ring substituted with a pyrazinyl group at the 5-position and a carboxylic acid group at the 3-position. The presence of multiple nitrogen atoms and the carboxylic acid functionality makes it a valuable building block in medicinal chemistry.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₄O₂ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| CAS Number | 1029108-75-5 | [1] |

| Appearance | Off-white solid | |

| Storage Conditions | 0-8 °C | [1] |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Characterization

A generalized workflow for such a synthesis is depicted in the following diagram:

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar pyrazole carboxylic acids and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of 1-(pyrazin-2-yl)ethan-1-one (Aryl Methyl Ketone)

This starting material can be synthesized via various established methods, such as the Friedel-Crafts acylation of pyrazine.

Step 2: Synthesis of 4-(pyrazin-2-yl)-2,4-dioxobutanoic acid (Aryl-diketo Acid)

A base-promoted condensation of 1-(pyrazin-2-yl)ethan-1-one with diethyl oxalate would yield the corresponding ethyl ester, which can then be hydrolyzed to the diketo acid.

Step 3: Synthesis of this compound

The aryl-diketo acid is then reacted with hydrazine hydrate in a suitable solvent, such as glacial acetic acid, to facilitate the cyclization and formation of the pyrazole ring. The final product would likely be isolated via precipitation and purified by recrystallization.

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for this compound are not available in the public domain. However, based on the structure and data from analogous compounds, the following characteristic signals would be expected:

¹H NMR (in DMSO-d₆):

-

Signals in the aromatic region corresponding to the pyrazine and pyrazole ring protons.

-

A broad singlet for the carboxylic acid proton.

-

A broad singlet for the N-H proton of the pyrazole ring.

¹³C NMR (in DMSO-d₆):

-

Signals corresponding to the carbon atoms of the pyrazine and pyrazole rings.

-

A downfield signal for the carboxylic acid carbonyl carbon.

FT-IR (KBr pellet, cm⁻¹):

-

A broad O-H stretching band for the carboxylic acid.

-

N-H stretching vibrations.

-

A strong C=O stretching band for the carboxylic acid.

-

C=N and C=C stretching vibrations characteristic of the aromatic rings.

Mass Spectrometry (ESI-MS):

-

A molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Research

This compound is highlighted as a key intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents. The pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs, and its combination with a pyrazine moiety can lead to compounds with unique biological activities.

Anti-inflammatory and Anti-cancer Potential

Research into pyrazole derivatives has shown their potential to act as inhibitors of various enzymes involved in inflammation and cancer pathways. For instance, certain pyrazole carboxylic acids have been investigated as inhibitors of carbonic anhydrases, which are implicated in several diseases, including cancer.[2] The structural features of this compound make it a promising candidate for further derivatization to explore these therapeutic areas.

Agrochemical Applications

This compound is also utilized in the formulation of agrochemicals. It can act as a bioactive compound to enhance the efficacy of crop protection products, potentially by improving plant resistance to pests and diseases.

Material Science and Biochemical Research

The unique heterocyclic structure of this molecule also lends itself to applications in material science for the development of advanced polymers and coatings. In biochemical research, it can be used as a tool to study enzyme inhibition and receptor interactions, providing insights into metabolic pathways and potential therapeutic targets.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the available literature detailing the involvement of this compound in any particular signaling pathway or a detailed experimental workflow for its biological evaluation. However, given its potential as an anti-inflammatory and anti-cancer agent, a hypothetical experimental workflow for screening its activity could be envisioned.

The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel compound with potential anti-cancer activity.

Conclusion

This compound is a heterocyclic compound with considerable potential as a building block in the development of new therapeutic agents and agrochemicals. While detailed experimental data and specific biological activity studies for this particular molecule are not widely published, its structural motifs suggest a high likelihood of interesting biological properties. Further research is warranted to fully elucidate its synthetic pathways, characterize its physicochemical and spectroscopic properties, and explore its therapeutic and commercial potential. This technical guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

References

An In-depth Technical Guide to 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its structural motif, featuring both pyrazine and pyrazole rings, positions it as a valuable scaffold for the development of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological activities, with a focus on its potential as an anti-inflammatory and anti-cancer agent. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are presented, alongside visualizations of relevant signaling pathways to aid in understanding its potential mechanisms of action.

Introduction

The pyrazole nucleus is a well-established pharmacophore present in a variety of clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anti-cancer properties. When coupled with a pyrazine ring, another important nitrogen-containing heterocycle known for its presence in bioactive molecules, the resulting this compound scaffold presents a unique opportunity for the exploration of new chemical space in drug discovery. This compound serves as a key building block for the synthesis of more complex molecules with potentially enhanced efficacy and selectivity.[1] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₄O₂ | N/A |

| Molecular Weight | 190.16 g/mol | N/A |

| CAS Number | 1029108-75-5 | N/A |

| Appearance | Off-white solid | N/A |

| Purity | ≥95% (typical) | N/A |

| Solubility | Soluble in DMSO and basic aqueous solutions | N/A |

Synthesis

The synthesis of this compound is typically achieved through a three-step process, commencing with a Claisen condensation, followed by a cyclization reaction with hydrazine, and concluding with ester hydrolysis.

Synthetic Workflow

References

Spectroscopic Data for 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for the specific compound 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid (CAS No. 1029108-75-5) is not publicly available at this time. While information regarding its molecular formula (C₈H₆N₄O₂) and molecular weight (190.16 g/mol ) is accessible through various chemical suppliers, the raw spectral data necessary for a detailed technical guide is not published.[1][2][3][4]

This guide, therefore, provides a general overview of the expected spectroscopic characteristics of this molecule based on the analysis of similar pyrazole-carboxylic acid derivatives. It also outlines the standard experimental protocols used to acquire such data. This information is intended to serve as a reference for researchers and scientists in the field of drug development and chemical synthesis.

Predicted Spectroscopic Characteristics

Based on the structure of this compound, the following spectroscopic features can be anticipated:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazine and pyrazole rings, as well as the carboxylic acid and N-H protons. The aromatic protons on the pyrazine ring would likely appear in the downfield region (typically δ 7.0-9.0 ppm). The pyrazole ring proton would also resonate in this aromatic region. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift (often >10 ppm), while the N-H proton of the pyrazole ring would also present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon of the carboxylic acid group would be found at the most downfield position (typically >160 ppm). The carbon atoms of the aromatic pyrazine and pyrazole rings would appear in the approximate range of 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid, usually appearing around 1700-1725 cm⁻¹.

-

N-H stretching vibrations from the pyrazole ring, expected around 3200-3400 cm⁻¹.

-

C=N and C=C stretching vibrations from the pyrazine and pyrazole rings in the 1400-1650 cm⁻¹ region.

-

C-H stretching vibrations from the aromatic rings, typically observed just above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.16 g/mol ). Fragmentation patterns would be expected to arise from the loss of the carboxylic acid group (CO₂H) and other characteristic cleavages of the pyrazine and pyrazole rings.

Standard Experimental Protocols

The acquisition of spectroscopic data for a compound like this compound would typically follow these standard laboratory procedures:

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the solid sample are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Data Acquisition: An IR spectrum is recorded by passing a beam of infrared light through the sample and measuring the frequencies at which the light is absorbed. A background spectrum is typically collected first and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion of a dilute solution or after separation by techniques like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The general workflow for characterizing a novel compound such as this compound is a logical progression from synthesis to detailed structural elucidation.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

In the absence of specific experimental data for this compound, this guide provides a foundational understanding of the expected analytical data and the methodologies used to obtain it. Researchers investigating this compound would need to perform these spectroscopic experiments to obtain the definitive data required for its full characterization.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Compound Profile

| Property | Value | Source |

| Chemical Name | 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid | - |

| CAS Number | 1029108-75-5 | [1] |

| Molecular Formula | C₈H₆N₄O₂ | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| Appearance | Off-white solid | Chem-Impex |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

This compound is noted as a versatile intermediate in the synthesis of novel pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as in the development of agrochemicals.[2] Its utility in laboratory settings is attributed to its distinct solubility and stability properties under various conditions.[2]

Solubility Profile

Quantitative solubility data for this compound in various solvents is not extensively documented in publicly accessible literature. However, a qualitative assessment and a general procedure for quantitative determination can be outlined based on standard laboratory practices for organic carboxylic acids.

Predicted Solubility Characteristics

Based on its chemical structure, which contains both a carboxylic acid group and multiple nitrogen-containing heterocyclic rings, the following solubility characteristics can be anticipated:

-

Aqueous Solubility: Likely to be sparingly soluble in neutral water due to the hydrophobic pyrazin-pyrazole core. The carboxylic acid group will increase its solubility in alkaline aqueous solutions (e.g., sodium bicarbonate or sodium hydroxide solutions) through the formation of a more soluble salt.

-

Organic Solvent Solubility: Expected to show solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[3]

Experimental Protocol for Solubility Determination

A standard qualitative and quantitative approach to determine the solubility of this compound is presented below.

2.2.1. Qualitative Solubility Testing

This procedure helps to classify the compound based on its solubility in a range of solvents.[4]

Materials:

-

This compound

-

Distilled water

-

5% (w/v) Sodium hydroxide (NaOH) solution

-

5% (w/v) Sodium bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric acid (HCl) solution

-

Diethyl ether

-

Test tubes, vortex mixer

Procedure:

-

Water Solubility: To 25 mg of the compound in a test tube, add 0.75 mL of distilled water in portions, vortexing after each addition. Observe for dissolution.

-

Ether Solubility: To 25 mg of the compound, add 0.75 mL of diethyl ether in portions, vortexing after each addition.

-

Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl using the same procedure as above.

Interpretation of Results:

| Solvent | Observation | Implication |

| Water | Soluble | Presence of polar functional groups |

| 5% NaOH | Soluble | Acidic compound (likely carboxylic acid) |

| 5% NaHCO₃ | Soluble | Strongly acidic compound (confirms carboxylic acid) |

| 5% HCl | Soluble | Basic compound (unlikely for this structure) |

2.2.2. Quantitative Solubility Determination (Shake-Flask Method)

This method provides a quantitative measure of solubility in a specific solvent at a given temperature.[5]

Materials:

-

This compound

-

Selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged or filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Stability Profile

The stability of an Active Pharmaceutical Ingredient (API) is a critical factor that influences its shelf-life, storage conditions, and formulation development.[] Stability testing involves evaluating the molecule's integrity under various environmental conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[7] These studies are typically conducted on a single batch of the substance.[8]

3.1.1. Experimental Protocol for Forced Degradation

The following conditions are generally applied in forced degradation studies as per ICH guidelines.[9][10]

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M to 1 M)

-

Sodium hydroxide (e.g., 0.1 M to 1 M)

-

Hydrogen peroxide (e.g., 3-30%)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure: The compound is subjected to the following stress conditions:

-

Acid Hydrolysis: The compound is dissolved in an acidic solution (e.g., 0.1 M HCl) and heated (e.g., 60-80°C) for a specified duration.

-

Base Hydrolysis: The compound is dissolved in a basic solution (e.g., 0.1 M NaOH) and heated (e.g., 60-80°C) for a specified duration.

-

Oxidation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., in 10°C increments above the accelerated testing temperature, such as 50°C, 60°C).[8]

-

Photostability: The solid compound or its solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Samples are withdrawn at appropriate time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

These studies are conducted to propose a re-test period or shelf life for the substance.

3.2.1. Protocol for Long-Term and Accelerated Stability Testing

Storage Conditions:

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Procedure:

-

At least three primary batches of the compound are packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[8]

-

The batches are stored at the specified long-term and accelerated conditions.

-

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and tested for relevant quality attributes.

Analytical Method for Stability Assessment

A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically used to assess the stability of pyrazole derivatives.

Typical HPLC Parameters for a Pyrazoline Derivative: [11]

| Parameter | Condition |

| Column | C18 (e.g., 150mm x 4.6mm, 5µm) |

| Mobile Phase | Isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a suitable wavelength (e.g., 206 nm) |

| Column Temp. | 25°C |

| Injection Vol. | 5.0 µL |

Visualization of Experimental Workflows and Potential Biological Pathways

Experimental Workflow for Solubility and Stability Testing

References

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. fdaghana.gov.gh [fdaghana.gov.gh]

- 9. ema.europa.eu [ema.europa.eu]

- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 11. ijcpa.in [ijcpa.in]

A Technical Guide to Potential Derivatives of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic Acid: Synthesis, Biological Evaluation, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential therapeutic applications of derivatives of the core heterocyclic scaffold, 5-pyrazin-2-yl-1H-pyrazole-3-carboxylic acid. This compound serves as a versatile building block for the development of novel pharmaceuticals, particularly in the realms of anti-inflammatory and anti-cancer therapies.[1] This document details synthetic methodologies for the preparation of key ester and amide derivatives, summarizes their potential biological activities, and explores the underlying signaling pathways that may be modulated. The information presented herein is intended to guide researchers in the design and development of next-generation therapeutic agents based on this promising pyrazole-pyrazine conjugate.

Introduction

The fusion of pyrazole and pyrazine rings into a single molecular entity has garnered significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by such hybrid molecules. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, while the pyrazine ring is another key heterocyclic system known to be a component of many biologically active compounds. The combination of these two heterocycles in this compound creates a unique scaffold with considerable potential for structural modification and optimization for various therapeutic targets.

This guide focuses on the potential derivatives of this core structure, primarily exploring the synthesis and biological evaluation of its ester and amide analogues. These derivatives are anticipated to possess a range of activities, including but not limited to, anti-inflammatory, and kinase inhibitory effects, making them attractive candidates for drug discovery programs.

Synthesis of Potential Derivatives

The primary points of diversification for the this compound core are the carboxylic acid group, which can be readily converted into esters and amides, and the N-H of the pyrazole ring, which can be alkylated or arylated.

Synthesis of Ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate (Ester Derivative)

A general and efficient method for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates involves a multi-step process.[2][3]

Experimental Protocol:

Step 1: Formation of the dioxo-ester intermediate. A substituted acetophenone is reacted with diethyl oxalate in the presence of a base like sodium ethoxide to form the corresponding ethyl 2,4-dioxo-4-phenylbutanoate derivative.

Step 2: Cyclization to form the pyrazole ring. The resulting dioxo-ester intermediate is then treated with hydrazine hydrate in a suitable solvent such as glacial acetic acid. This reaction leads to the cyclization and formation of the ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.

For the synthesis of ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate, 2-acetylpyrazine would be used as the starting acetophenone derivative.

Caption: Synthetic workflow for Ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate.

Synthesis of 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxamide Derivatives

The synthesis of carboxamide derivatives can be achieved through standard amide coupling protocols from the corresponding carboxylic acid.[4][5]

Experimental Protocol:

Step 1: Activation of the Carboxylic Acid. this compound (1 equivalent) is dissolved in a suitable anhydrous solvent such as DMF or DCM. A coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive such as N-hydroxysuccinimide (NHS) (1.2 equivalents) are added. The mixture is stirred at room temperature for 15-60 minutes to form the activated NHS ester.

Step 2: Amine Coupling. The desired primary or secondary amine (1-1.2 equivalents) is then added to the solution containing the activated carboxylic acid. The reaction is stirred at room temperature for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification. Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous solutions of HCl, NaHCO₃, and brine. The organic layer is then dried, filtered, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the desired 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxamide derivative.

Caption: General workflow for the synthesis of carboxamide derivatives.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the broader class of pyrazole-carboxamides and related structures have demonstrated significant potential in several therapeutic areas.

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives.[6][7][8] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The structural features of the this compound core are amenable to modifications that could lead to potent and selective COX inhibitors.

Structure-Activity Relationship (SAR) Insights:

-

Amide Substituents: The nature of the substituent on the amide nitrogen can significantly influence anti-inflammatory activity. Bulky and lipophilic groups may enhance binding to the active site of COX enzymes.

-

Pyrazole N1-Substitution: Substitution at the N1 position of the pyrazole ring can modulate the electronic properties and steric profile of the molecule, impacting its interaction with biological targets.

Kinase Inhibition and Anticancer Potential

The pyrazole scaffold is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[9] Pyrazine-based compounds have also been identified as potent kinase inhibitors.[10] Therefore, derivatives of this compound are promising candidates for the development of novel kinase inhibitors.

Potential Kinase Targets:

-

p38 MAP Kinase: Pyrazole-based ureas have been identified as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.

-

Receptor Tyrosine Kinases (RTKs): Many pyrazole derivatives have been shown to inhibit various RTKs that are implicated in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR) Insights:

-

Amide and Ester Modifications: The carboxylic acid derivatives, particularly amides, can form crucial hydrogen bonds within the ATP-binding pocket of kinases.

-

Pyrazine Moiety: The pyrazine ring can engage in important interactions, such as hydrogen bonding and π-stacking, with amino acid residues in the kinase domain.

Potential Signaling Pathways

Based on the known activities of related pyrazole and pyrazine derivatives, the following signaling pathways are potential targets for derivatives of this compound.

Pro-inflammatory Signaling Pathway

Inhibition of COX enzymes by these derivatives would disrupt the conversion of arachidonic acid to prostaglandins, thereby mitigating inflammatory responses.

Caption: Potential inhibition of the pro-inflammatory prostaglandin pathway.

Kinase-Mediated Cancer Signaling Pathway

Derivatives targeting protein kinases could interfere with critical signaling cascades that drive cancer cell growth, proliferation, and survival.

Caption: Potential inhibition of a generic receptor tyrosine kinase signaling pathway.

Quantitative Data Summary

While specific quantitative data for derivatives of this compound is not yet available in the public domain, the following table provides a template for summarizing key biological data as it becomes available through future research.

| Derivative ID | Modification | Target | Assay Type | IC50 / EC50 (µM) | Cell Line / Enzyme |

| Ester-01 | Ethyl ester | COX-2 | Enzyme Inhibition | Data Pending | Ovine COX-2 |

| Amide-01 | N-phenyl amide | p38 MAPK | Kinase Assay | Data Pending | Recombinant p38α |

| Amide-02 | N-(4-fluorophenyl) amide | A549 | Cytotoxicity | Data Pending | A549 (Lung Cancer) |

| Amide-03 | N-benzyl amide | HT-29 | Cytotoxicity | Data Pending | HT-29 (Colon Cancer) |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes to its ester and amide derivatives are well-established, allowing for the creation of diverse chemical libraries for biological screening. Future research should focus on the systematic synthesis and evaluation of these derivatives to establish clear structure-activity relationships.

Key areas for future investigation include:

-

Broad Biological Screening: Evaluating a library of derivatives against a wide range of biological targets, including various kinases, inflammatory enzymes, and cancer cell lines.

-

Mechanism of Action Studies: For active compounds, elucidating the precise molecular mechanism of action, including the identification of specific protein targets and the characterization of their effects on relevant signaling pathways.

-

In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the discovery of new and effective treatments for a range of human diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Pyrazole Carboxylic Acids: A Technical Guide

Introduction

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile heterocyclic motif, characterized by a five-membered ring with two adjacent nitrogen atoms and a carboxylic acid functional group, has been extensively explored for its therapeutic potential. This technical guide provides an in-depth overview of the biological activity screening of pyrazole carboxylic acid derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole carboxylic acid derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-indole hybrid 7a | HepG2 (Liver Carcinoma) | 6.1 ± 1.9 | [1] |

| Pyrazole-indole hybrid 7b | HepG2 (Liver Carcinoma) | 7.9 ± 1.9 | [1] |

| Pyrazolo[1,5-a]pyrimidine derivative 29 | HepG2 (Liver Carcinoma) | 10.05 | [2] |

| Pyrazolo[1,5-a]pyrimidine derivative 29 | MCF7 (Breast Cancer) | 17.12 | [2] |

| 5-Alkylated selanyl-1H-pyrazole derivative 54 | HepG2 (Liver Carcinoma) | 13.85 | [2] |

| 5-Alkylated selanyl-1H-pyrazole derivative 53 | HepG2 (Liver Carcinoma) | 15.98 | [2] |

| Isolongifolanone derivative 37 | MCF7 (Breast Cancer) | 5.21 | [2] |

| Benzoxazine-pyrazole hybrid 23 | Multiple | 2.82 - 6.28 | [2] |

| Benzoxazine-pyrazole hybrid 22 | Multiple | 2.82 - 6.28 | [2] |

| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 8b | HL-60 (Leukemia) | 24.4 | [3] |

| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 8b | HeLa (Cervical Cancer) | 30.5 | [3] |

| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivative 7j | HeLa (Cervical Cancer) | 30.4 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in complete culture medium. Remove the existing medium from the wells and add the medium containing the test compounds. Include untreated and vehicle controls.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for an additional 2-4 hours.[5]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5][6]

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.

Signaling Pathways in Anticancer Activity

Pyrazole carboxylic acids can exert their anticancer effects by modulating various signaling pathways. A common mechanism is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole carboxylic acid derivatives have demonstrated significant activity against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazole carboxylic acid derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Pyrazolylthiazole carboxylic acid 2h | Gram-positive bacteria | 6.25 | [7][8] |

| 4-acyl-pyrazole-3-carboxylic acid 24 | S. aureus | 16 | [6] |

| 4-acyl-pyrazole-3-carboxylic acid 25 | S. aureus | 16 | [6] |

| Nitro-substituted pyrazole derivative | B. cereus | 128 | [9] |

| Pyrazole-thiazole hybrid 10 | S. aureus | 1.9 - 3.9 | [10] |

| Benzofuran-substituted pyrazole 20 | S. aureus | 7.81 | [10] |

| Benzofuran-substituted pyrazole 20 | K. pneumoniae | 3.91 | [10] |

| Triazine-fused pyrazole 32 | S. epidermidis | 0.97 | [10] |

| Triazine-fused pyrazole 32 | E. cloacae | 0.48 | [10] |

| Hydrazone derivative 21a | Bacteria | 62.5 - 125 | [11] |

| Hydrazone derivative 21a | Fungi | 2.9 - 7.8 | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Sterile saline or PBS

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.

-

Compound Dilution: Prepare serial twofold dilutions of the pyrazole carboxylic acid derivatives in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the screening of pyrazole carboxylic acids for antimicrobial activity.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole carboxylic acids have shown potent anti-inflammatory effects, often through the inhibition of key inflammatory enzymes.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of pyrazole carboxylic acid derivatives is often evaluated using the carrageenan-induced rat paw edema model. The data is typically presented as the percentage of edema inhibition.

| Compound/Derivative | Edema Inhibition (%) | Time Point | Reference |

| Pyrazolylthiazole carboxylate 1p | 93.06 | 3h | [7][8] |

| Pyrazolylthiazole carboxylic acid 2c | 89.59 | 3h | [7][8] |

| Pyrazolylthiazole carboxylic acid 2n | 89.59 | 3h | [7][8] |

| Indomethacin (Reference Drug) | 91.32 | 3h | [7][8] |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate 2f | Significant activity | - | [9] |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate 2e | Significant activity | - | [9] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Plethysmometer or calipers

-

Test compounds and vehicle

-

Reference anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a sufficient period before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[12]

-

Compound Administration: Administer the pyrazole carboxylic acid derivatives, vehicle, or reference drug to the respective groups of rats, typically via oral or intraperitoneal routes.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.[12][13]

-

Paw Volume Measurement: Measure the paw volume at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Mechanism of Anti-inflammatory Action: COX Inhibition

A primary mechanism for the anti-inflammatory activity of many pyrazole carboxylic acids is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a key role in the inflammatory cascade.

Conclusion

Pyrazole carboxylic acids continue to be a rich source of biologically active compounds with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory drugs. The screening methodologies and our understanding of the underlying mechanisms of action outlined in this guide provide a solid foundation for researchers to explore and optimize this versatile chemical scaffold for therapeutic applications. The systematic evaluation of structure-activity relationships, guided by robust in vitro and in vivo screening, will be instrumental in advancing the most promising pyrazole carboxylic acid derivatives through the drug discovery pipeline.

References

- 1. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inotiv.com [inotiv.com]

The Strategic Utility of 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic Acid in Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agricultural chemistry, the pyrazole scaffold remains a cornerstone for the development of novel bioactive molecules. Its inherent physicochemical properties and synthetic versatility have led to its incorporation into a multitude of approved drugs and agrochemicals. Within this privileged class of heterocycles, 5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid has emerged as a particularly valuable building block. The strategic fusion of the pyrazole and pyrazine rings, coupled with the reactive handle of a carboxylic acid, provides a unique molecular framework for accessing diverse chemical space and targeting a range of biological entities. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility for researchers in the field.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key data for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₆N₄O₂ |

| Molecular Weight | 190.16 g/mol |

| CAS Number | 1029108-75-5 |

| Appearance | Off-white to pale yellow solid |

| Purity | ≥98% (typically) |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

Note: Experimental values such as melting point and solubility may vary depending on the purity and crystalline form of the material.

Synthesis of the Core Building Block

The synthesis of this compound is a critical first step for its subsequent application. While multiple synthetic routes to substituted pyrazole-3-carboxylic acids exist, a common and effective strategy involves the condensation of a hydrazine derivative with a β-dicarbonyl compound. A representative synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate

A foundational step in accessing the target carboxylic acid is the synthesis of its corresponding ethyl ester.

-

Reaction Setup: To a solution of ethyl 2-(pyrazin-2-yl)-2,4-dioxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate.

Experimental Protocol: Hydrolysis to this compound

The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.

-

Reaction Setup: The ethyl 5-(pyrazin-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and water.

-

Reaction Conditions: An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (2.0-3.0 eq), is added, and the mixture is stirred at room temperature or gently heated until the ester is fully hydrolyzed, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.

Applications in the Synthesis of Bioactive Molecules

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery. The carboxylic acid functionality serves as a convenient anchor point for the introduction of various substituents, most commonly through the formation of amide bonds.

Amide Coupling Reactions: A Gateway to Kinase Inhibitors

A primary application of this building block is in the synthesis of N-substituted pyrazole-3-carboxamides, a class of compounds that has shown significant promise as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

Caption: General workflow for the synthesis of pyrazole-3-carboxamide derivatives.

Experimental Protocol: General Procedure for Amide Coupling

-

Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), a coupling agent such as HATU, HBTU, or EDC (1.1-1.5 eq) and a base (e.g., DIPEA or triethylamine, 2.0-3.0 eq) are added. The mixture is stirred at room temperature for a short period to allow for the activation of the carboxylic acid.

-

Addition of the Amine: The desired aromatic or aliphatic amine (1.0-1.2 eq) is then added to the reaction mixture.

-

Reaction and Monitoring: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the coupling reagents and other water-soluble byproducts. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the desired N-substituted-5-(pyrazin-2-yl)-1H-pyrazole-3-carboxamide.

Biological Significance and Signaling Pathways

The pyrazin-pyrazole scaffold is of significant interest in the development of kinase inhibitors. The nitrogen atoms in both the pyrazole and pyrazine rings can act as hydrogen bond acceptors, interacting with key amino acid residues in the ATP-binding pocket of kinases. The substituents on the amide nitrogen can be tailored to occupy specific hydrophobic pockets within the kinase domain, thereby enhancing potency and selectivity.

Caption: Conceptual diagram of kinase inhibition by a pyrazole-3-carboxamide derivative.

Conclusion

This compound is a high-value building block for the synthesis of novel, biologically active compounds. Its straightforward synthesis and the reactivity of its carboxylic acid group make it an attractive starting material for the construction of diverse molecular libraries. The demonstrated utility of its derivatives, particularly as kinase inhibitors, underscores its importance for researchers and professionals in the fields of drug discovery and development. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this versatile chemical entity in advancing scientific research.

Initial Investigation of "5-Pyrazin-2-yl-1H-pyrazole-3-carboxylic acid" Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract